

Aldoxycarb residue analysis in soil, water, and agricultural products

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Application Notes and Protocols for Aldoxycarb Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldoxycarb, the sulfone metabolite of the carbamate insecticide aldicarb, is a potent acetylcholinesterase inhibitor used to control a variety of insect pests.[1][2][3] Due to its toxicity and potential for groundwater contamination, robust and sensitive analytical methods are required for the monitoring of aldoxycarb residues in environmental and agricultural matrices.

[3] This document provides detailed application notes and protocols for the analysis of aldoxycarb in soil, water, and agricultural products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Aldoxycarb is formed through the oxidation of aldicarb in soil and plants.[4][5] The primary degradation pathway involves the oxidation of the sulfur atom in aldicarb to form aldicarb sulfoxide, which is then further oxidized to **aldoxycarb** (aldicarb sulfone).[1][4][5]

Analytical Methods Overview

A summary of analytical methods for **aldoxycarb** determination is presented below, with detailed protocols provided in the subsequent sections.



Method	Principle	Typical Application	Limit of Detection (LOD)	Limit of Quantification (LOQ)
HPLC-UV	Separation by liquid chromatography and detection by UV absorbance.	Quantification in agricultural products and soil.	~1-10 μg/kg	~3-30 μg/kg
GC-MS	Separation by gas chromatography and detection by mass spectrometry.	Confirmatory analysis and quantification in water and complex matrices.	~0.1-1 μg/L	~0.3-3 μg/L
ELISA	Immunoassay based on antibody-antigen reaction.	Rapid screening of a large number of samples.	~0.1-5 μg/L	~0.5-15 μg/L

Experimental Protocols Sample Preparation

- a) Soil Samples
- Air Drying and Sieving: Air-dry the soil sample at ambient temperature until it can be easily crushed. Remove stones and plant debris. Sieve the soil through a 2-mm mesh sieve to ensure homogeneity.
- Extraction:
 - Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
 - · Add 20 mL of acetonitrile.
 - Vortex or shake vigorously for 5 minutes.



- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant (the acetonitrile extract).
- Repeat the extraction process with another 20 mL of acetonitrile.
- Combine the supernatants.
- Cleanup (Solid-Phase Extraction SPE):
 - Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
 - Load the combined acetonitrile extract onto the SPE cartridge.
 - Wash the cartridge with 5 mL of a water/methanol (90:10, v/v) solution to remove polar interferences.
 - Elute the aldoxycarb with 10 mL of acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

b) Water Samples

- Filtration: Filter the water sample through a 0.45 μm membrane filter to remove suspended particles.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
 - Pass 500 mL of the filtered water sample through the cartridge at a flow rate of 5-10 mL/min.
 - Dry the cartridge by passing air through it for 10 minutes.



- Elute the aldoxycarb with 10 mL of acetonitrile.
- Evaporate the eluate to near dryness and reconstitute in 1 mL of a suitable solvent for analysis.
- c) Agricultural Products (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in fruits and vegetables.[6][7][8][9]

- Homogenization: Homogenize a representative sample of the agricultural product (e.g., 100 g of fruit or vegetable) using a high-speed blender.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[6]
 - Add 10 mL of acetonitrile.[6]
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[8]
 - Shake vigorously for 1 minute.[6]
 - Centrifuge at 4000 rpm for 5 minutes.[8]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).[8]
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
 - The resulting supernatant is ready for analysis by HPLC or GC-MS.

Analytical Instrumentation and Conditions



a) High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: An HPLC system equipped with a UV detector.

• Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[10]

• Flow Rate: 1.0 mL/min.[10]

Injection Volume: 20 μL.[10]

• UV Detection Wavelength: 220 nm.

• Run Time: 10 minutes.

Quantitative Data for HPLC-UV Analysis of Aldoxycarb in Soil

Parameter	Value
Linearity (R²)	> 0.995
LOD	5 μg/kg
LOQ	15 μg/kg
Recovery (at 50 μg/kg)	85-95%
Precision (RSD)	< 10%

b) Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).[11]
- Injector Temperature: 250°C.



- Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[12]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
- Mass Analyzer: Quadrupole.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for aldoxycarb (e.g., m/z 86, 115, 144).

Quantitative Data for GC-MS Analysis of Aldoxycarb in Water

Parameter	Value
Linearity (R²)	> 0.99
LOD	0.5 μg/L
LOQ	1.5 μg/L
Recovery (at 5 μg/L)	80-110%
Precision (RSD)	< 15%

- c) Enzyme-Linked Immunosorbent Assay (ELISA)
- Principle: Competitive ELISA format. **Aldoxycarb** in the sample competes with a known amount of enzyme-labeled **aldoxycarb** for binding to a limited number of specific antibodycoated wells. The color intensity is inversely proportional to the **aldoxycarb** concentration.
- Protocol (General):
 - Add standards and prepared samples to the antibody-coated microtiter wells.
 - Add the enzyme-conjugated aldoxycarb to each well.
 - Incubate for a specified time (e.g., 60 minutes) at room temperature.

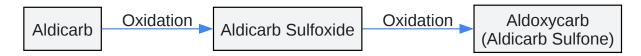


- Wash the wells to remove unbound reagents.
- Add a substrate solution, which reacts with the bound enzyme to produce a color.
- Incubate for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution.
- Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of aldoxycarb in the samples by comparing their absorbance to the standard curve.

Quantitative Data for **Aldoxycarb** ELISA (Typical Performance)

Parameter	Value
Detection Range	0.5 - 20 μg/L
LOD	0.2 μg/L
LOQ	0.6 μg/L
Cross-reactivity (Aldicarb)	< 10%
Cross-reactivity (Aldicarb sulfoxide)	< 20%

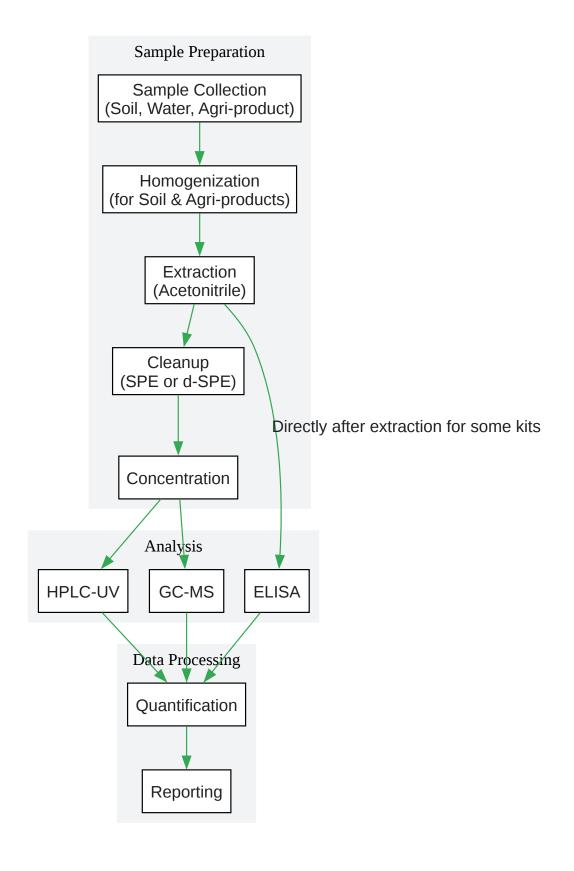
Visualizations



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Aldicarb Degradation Pathway

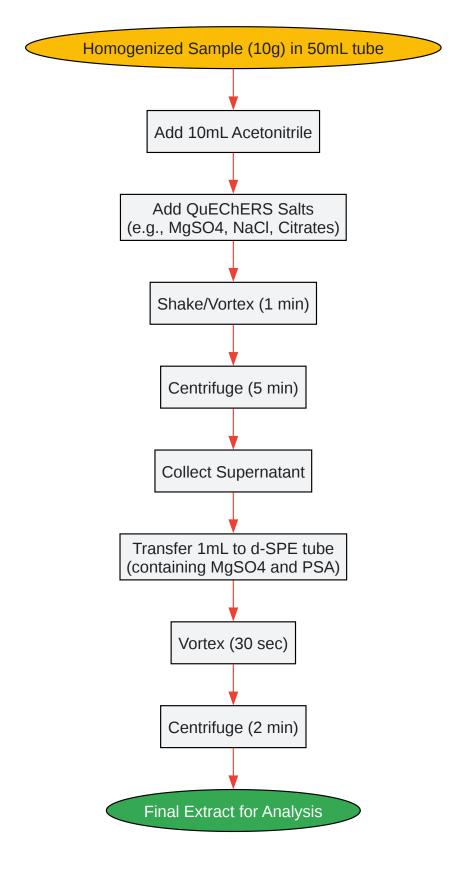




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General Workflow for **Aldoxycarb** Residue Analysis





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QuEChERS Method Workflow



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